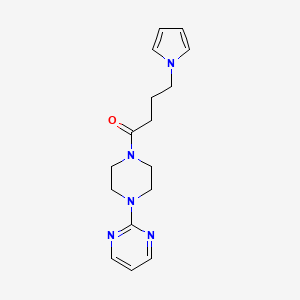
1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, also known as PAK4 inhibitor, is a small molecule drug that has gained attention in the scientific community due to its potential use in cancer research.
Scientific Research Applications
Antimicrobial Activity
A study on the synthesis of derivatives of 4-(pyrimidin-2-yl)piperazin, including compounds similar to 1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, revealed significant antimicrobial activity. These compounds were tested against various microorganism strains, showing notable effectiveness in inhibiting microbial growth (Yurttaş et al., 2016).
Metabolism and Excretion in Pharmacokinetics
Research on dipeptidyl peptidase IV inhibitors, structurally related to 1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, has provided insights into their metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. These studies are crucial for understanding the drug's behavior in the body and its potential therapeutic applications (Sharma et al., 2012).
Structural Analysis
A study focusing on the structural analysis of compounds including the title compound, specifically buspirone free base, highlights its conformation in the solid state. Such structural insights are essential for the design of more effective and targeted pharmaceuticals (Kozioł et al., 2006).
Anticancer Potential
In the field of oncology, certain derivatives of 4-(pyrimidin-2-yl)piperazin, structurally related to the compound , have shown potential as anticancer agents. This is evident in their effectiveness against various human cancer cell lines, indicating a promising avenue for future cancer treatments (Mallesha et al., 2012).
Monoamine Oxidase Inhibitors
Compounds structurally related to 1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one have been studied for their monoamine oxidase inhibitory activity. This suggests potential applications in treating neurological and psychiatric disorders (Kaya et al., 2017).
properties
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)-4-pyrrol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-15(5-3-10-19-8-1-2-9-19)20-11-13-21(14-12-20)16-17-6-4-7-18-16/h1-2,4,6-9H,3,5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWXYOTZJPZMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632385.png)
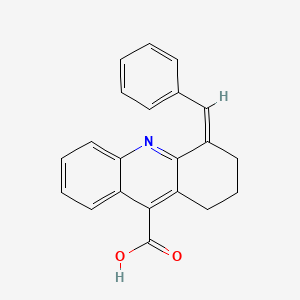
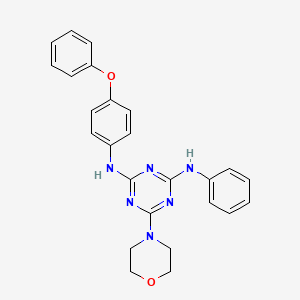
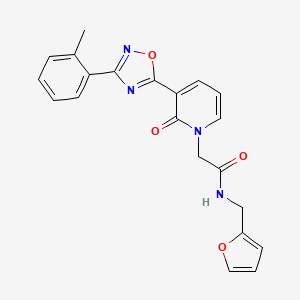
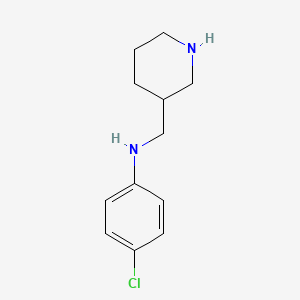
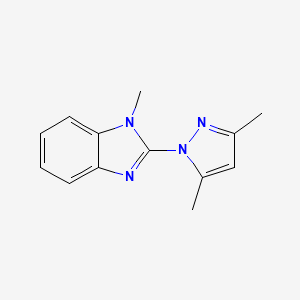
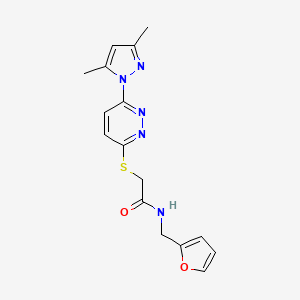
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2632397.png)
![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2632398.png)
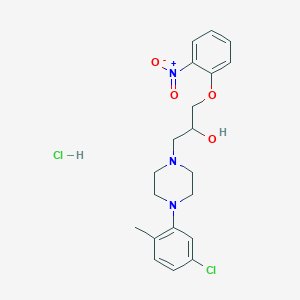
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2632401.png)
![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2632403.png)
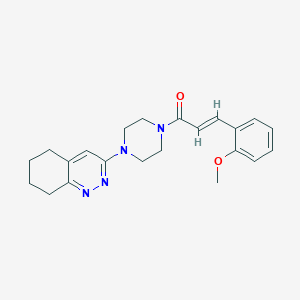
![2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2632408.png)